Diethyl (4-Cyanobenzyl)phosphonate
CAS No.: 1552-41-6
Cat. No.: VC20922654
Molecular Formula: C12H16NO3P
Molecular Weight: 253.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1552-41-6 |
---|---|
Molecular Formula | C12H16NO3P |
Molecular Weight | 253.23 g/mol |
IUPAC Name | 4-(diethoxyphosphorylmethyl)benzonitrile |
Standard InChI | InChI=1S/C12H16NO3P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,10H2,1-2H3 |
Standard InChI Key | MFXWOYIWKNJHPC-UHFFFAOYSA-N |
SMILES | CCOP(=O)(CC1=CC=C(C=C1)C#N)OCC |
Canonical SMILES | CCOP(=O)(CC1=CC=C(C=C1)C#N)OCC |
Introduction
Chemical Identity and Structure
Diethyl (4-Cyanobenzyl)phosphonate, also known as (4-Cyanobenzyl)phosphonic acid diethyl ester or 4-(Diethylphosphonomethyl)benzonitrile, contains both a phosphonate functionality and a cyano group attached to a benzyl structure. The compound features a benzene ring with a cyano group at the para position and a diethylphosphonomethyl group attached to the ring.
Physical and Chemical Properties
Diethyl (4-Cyanobenzyl)phosphonate exhibits distinctive physical and chemical properties that make it suitable for various applications in organic synthesis and pharmaceutical development. The compound's properties have been extensively characterized and are summarized in the following table:
Synthesis Methods
The synthesis of Diethyl (4-Cyanobenzyl)phosphonate can be accomplished through several routes, with the most efficient method involving the reaction of 4-cyanobenzyl alcohol with triethyl phosphite. This approach offers high yields and relatively straightforward reaction conditions.
A detailed synthesis procedure based on published protocols involves:
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Combining 4-cyanobenzyl alcohol (66.5 mg, 0.50 mmol) with triethyl phosphite (166.0 mg, 1.0 mmol, 2.0 equiv.) and tetrabutylammonium iodide (3.7 mg, 0.01 mmol, 2 mol%) in a 20 mL tubular reactor
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Evacuating the reactor and purging with nitrogen to create an inert atmosphere
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Heating the mixture to 120°C and maintaining this temperature for 24 hours under solvent-free conditions
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Monitoring the reaction progress using thin-layer chromatography (TLC)
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Purifying the product using column chromatography
This methodology consistently produces yields of approximately 80% of Diethyl (4-Cyanobenzyl)phosphonate with high purity .
Chemical Reactivity
Diethyl (4-Cyanobenzyl)phosphonate exhibits reactivity patterns characteristic of both phosphonate esters and aromatic nitriles. The phosphonate group can participate in various transformations:
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Horner-Wadsworth-Emmons reactions for the formation of carbon-carbon double bonds
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Hydrolysis of the ethyl ester groups to yield the corresponding phosphonic acid
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Nucleophilic substitution reactions at the α-carbon adjacent to the phosphonate group
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Reduction of the cyano group to primary amines under appropriate conditions
The cyano group can undergo transformations typical of nitriles: -
Hydrolysis to carboxylic acids or amides
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Reduction to primary amines or aldehydes
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Addition reactions with nucleophiles
These diverse reaction pathways make Diethyl (4-Cyanobenzyl)phosphonate a versatile building block in organic synthesis and pharmaceutical development.
Related Compounds and Derivatives
Several structurally related compounds to Diethyl (4-Cyanobenzyl)phosphonate have been reported in scientific literature, providing context for understanding its chemical behavior and potential applications.
Diethyl (4-aminobenzyl)phosphonate (CAS: 20074-79-7) is a closely related derivative where the cyano group is replaced by an amino group. This compound has similar physical properties but differs in its chemical reactivity due to the presence of the amino functionality .
Another related compound is diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886), which has been studied as an antilipidaemic agent. The metabolism of NO-1886 has been evaluated in rats, with findings indicating that the major metabolic pathway involves mono-hydrolysis of the diethyl phosphonate group .
These relationships provide valuable insights into the potential metabolic fate and biological activity of Diethyl (4-Cyanobenzyl)phosphonate itself.
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